molecular formula C21H24N2O4S B2944098 N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE CAS No. 862739-54-6

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2944098
CAS No.: 862739-54-6
M. Wt: 400.49
InChI Key: TXNHGOGCJWBDQV-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a methoxypropyl group, and a methylbenzenesulfonyl group

Preparation Methods

The synthesis of N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxypropyl and methylbenzenesulfonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: to form the oxazole ring.

    Substitution reactions: to introduce the methoxypropyl and methylbenzenesulfonyl groups.

    Industrial production methods: may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Common reagents and conditions: These reactions often require specific reagents such as oxidizing agents, reducing agents, and catalysts, and are conducted under controlled conditions to achieve the desired products.

Scientific Research Applications

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

N-(3-METHOXYPROPYL)-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can be compared to other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substitutions.

    Other oxazole derivatives: Compounds with an oxazole ring but different substituents can provide insights into the unique properties and applications of this compound.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15-8-10-18(11-9-15)28(24,25)21-20(22-12-5-13-26-3)27-19(23-21)17-7-4-6-16(2)14-17/h4,6-11,14,22H,5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHGOGCJWBDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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